
Guanacline sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanacline sulfate is a chemical compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their strong basicity and ability to form stable complexes with various molecules. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.
S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.
Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Guanacline sulfate undergoes various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Guanidine oxides.
Reduction: Amines.
Substitution: Alkylated or acylated guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanacline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of plastics, explosives, and other materials
Wirkmechanismus
The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Acetylguanidine: Derived from the N-acylation of guanidine salts.
2-Cyanoguanidine (Dicyandiamide): A functionalized guanidine used in various applications
Uniqueness
Guanacline sulfate is unique due to its specific molecular structure and the presence of the sulfate group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and industrial applications where solubility is a key factor.
Eigenschaften
CAS-Nummer |
23389-32-4 |
|---|---|
Molekularformel |
C9H24N4O6S |
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2 |
InChI-Schlüssel |
RCWLESWTVSJYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


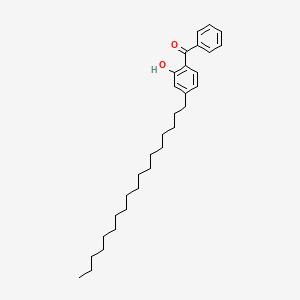
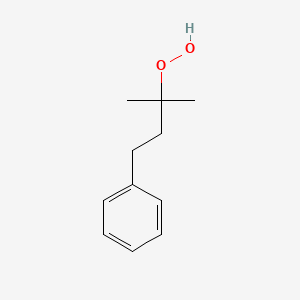


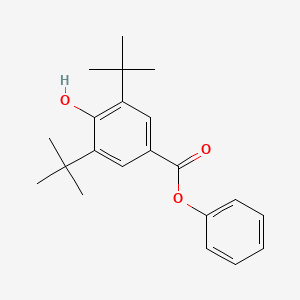
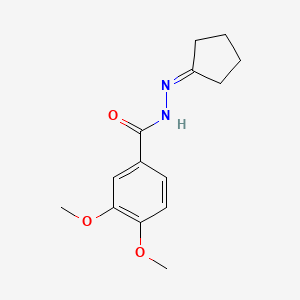

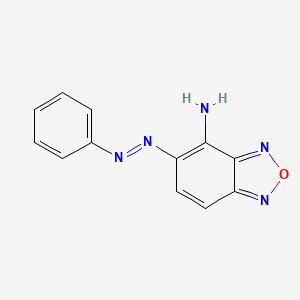
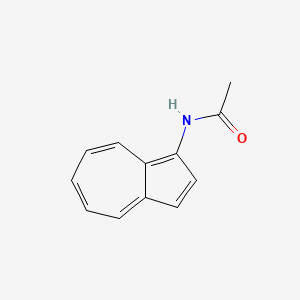

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
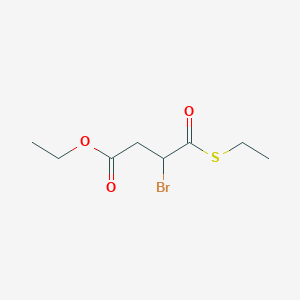
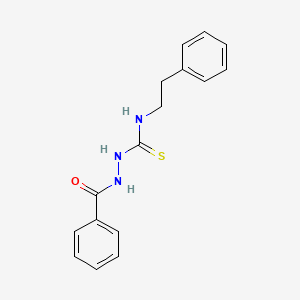
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
